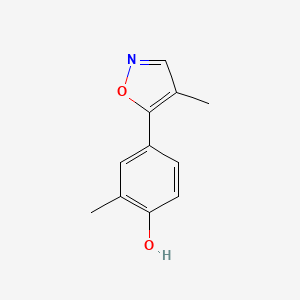

2-Methyl-4-(4-methylisoxazol-5-yl)phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-Methyl-4-(4-methylisoxazol-5-yl)phenol” is a chemical compound with the CAS Number: 1399653-23-6. It has a molecular weight of 189.21 . The compound is stored at room temperature and has a purity of 95%. It is in the form of a powder .

Synthesis Analysis

A new class of isoxazole derivatives, namely 2-(3-aryl-4-methylisoxazol-5-yl)phenols, has been efficiently synthesized through the regioselective reaction of 2-aryl-3-methylchromones with hydroxylamine . The products were characterized by spectroscopic methods and X-ray crystallography .Molecular Structure Analysis

The InChI code for this compound is 1S/C11H11NO2/c1-7-5-9(3-4-10(7)13)11-8(2)6-12-14-11/h3-6,13H,1-2H3 . This code provides a unique identifier for the compound and can be used to generate a 3D structure.Chemical Reactions Analysis

Isoxazole derivatives have been synthesized through various methods, including the reaction of 1,3-dicarbonyl compounds with hydroxylamine, 1,3-dipolar cycloaddition, Claisen condensation of ketoximedianions, cyclizations of propargylic oximes, oxidation of isoxazolines, and a gold-catalyzed domino reaction of alkynyloxime ethers .Physical And Chemical Properties Analysis

The compound is a powder stored at room temperature . Phenols generally have higher boiling points in comparison to other hydrocarbons having equal molecular masses. This is due to the presence of intermolecular hydrogen bonding between hydroxyl groups of phenol molecules .Applications De Recherche Scientifique

Regioselective Synthesis of Isoxazole Derivatives :

- A study by Lokhande et al. (2013) presented a regioselective synthesis method for isoxazole derivatives, including 2-(3-aryl-4-methylisoxazol-5-yl)phenols. This method involves reacting 2-aryl-3-methylchromones with hydroxylamine, and the products were characterized using spectroscopic methods and X-ray crystallography (Lokhande, Hasanzadeh, Khaledi, & Ali, 2013).

Corrosion Inhibition in Acidic Environment :

- Yılmaz et al. (2016) investigated the corrosion inhibition properties of 2-((Thiazole-2-ylimino)methyl)phenol for mild steel in highly acidic environments. This compound was studied using techniques like weight loss, polarization, and electrochemical impedance spectroscopy (Yılmaz, Fitoz, Ergun, & Emregül, 2016).

Antifungal Activity of Pyrazolo[1,5-a]pyrimidines Derivatives :

- Zhang et al. (2016) synthesized 2-(pyrazolo[1,5-a]pyrimidin-5-yl)phenols and evaluated their antifungal abilities against various phytopathogenic fungi. Certain derivatives exhibited good antifungal abilities (Zhang, Peng, Wang, Wang, & Zhang, 2016).

Iron Catalyzed Ethylene Reactions :

- A study by Yankey et al. (2014) examined iron complexes involving phenol derivatives, including 2-{[2-(1H-imidazol-4-yl)-ethylimino]-methyl}-phenol, for their properties and applications in ethylene reactions (Yankey, Obuah, Guzei, Osei-twum, Hearne, & Darkwa, 2014).

Antibacterial Properties of Schiff Base Compounds :

- The study by Kakanejadifard et al. (2013) focused on Schiff base compounds, including 2-((4-amino-1,2,5-oxadiazol-3-ylimino)methyl)-4-(phenyldiazenyl)phenol, analyzing their structures, UV-Vis absorption spectra, and antibacterial activities (Kakanejadifard, Azarbani, Zabardasti, Kakanejadifard, Ghasemian, Esna-ashari, Omidi, Shirali, & Rafieefar, 2013).

Catalytic Methylation of Phenol :

- Research by Mathew et al. (2002) investigated the catalytic methylation of phenol using various catalysts and observed significant production of o-cresol and 2,6-xylenol. This study highlighted the impact of catalyst composition and reaction temperature on phenol conversion (Mathew, Shiju, Sreekumar, Rao, & Gopinath, 2002).

Orientations Futures

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . Isoxazole derivatives have shown significant pharmacological applications, making them a rich source of new compounds having promising biological activities .

Mécanisme D'action

Target of Action

It is known that isoxazole derivatives, which include 2-methyl-4-(4-methylisoxazol-5-yl)phenol, have been widely used as key building blocks for pharmaceutical agents .

Mode of Action

Isoxazole derivatives have been shown to possess significant pharmacological applications .

Biochemical Pathways

Isoxazole derivatives are known to display anti-inflammatory, antiviral, and antiprotozoal properties, as well as useful activities in anti-hyperglycemic and lipid lowering .

Propriétés

IUPAC Name |

2-methyl-4-(4-methyl-1,2-oxazol-5-yl)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-7-5-9(3-4-10(7)13)11-8(2)6-12-14-11/h3-6,13H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOAQDDDDRAMQPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=C(C=NO2)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(m-tolyl)butanamide](/img/structure/B2576418.png)

![2,4-dimethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2576419.png)

![3-(but-3-en-2-yl)-1-methyl-8-(4-phenoxyphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2576422.png)

![3-{3-[4-(Propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}propanoic acid](/img/structure/B2576426.png)

![5-Cyclopropyl-N-[(E)-3-methylsulfonylprop-2-enyl]-2-phenylpyrazole-3-carboxamide](/img/structure/B2576431.png)

![(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(4-(dimethylamino)phenyl)methanone](/img/structure/B2576432.png)

![7-benzyl-1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2576436.png)

![(4-((4,6-Difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2576437.png)

![7-[4-(dimethylamino)phenyl]-5-methyl-N-(pyridin-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2576438.png)